3,4-dihydro-2H-pyran-2-carbonitrile
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Overview
Description
3,4-dihydro-2H-pyran-2-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings that have a wide range of applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a cyano group (-CN) attached to the second carbon of the pyran ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-dihydro-2H-pyran-2-carbonitrile can be synthesized through various methods. One common method involves the reaction of tetrahydrofurfuryl alcohol with a cyano group donor under acidic conditions. The reaction typically proceeds through a dehydration step, followed by cyclization to form the pyran ring.
Another method involves the use of allyl ethers and Grubbs’ catalysts in an olefin metathesis/double bond migration sequence. This method is catalyzed by ruthenium carbene complexes and activated by hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of this compound often involves the use of modified gamma alumina as a catalyst for the dehydration of tetrahydrofurfuryl alcohol. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-pyran-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Lactones and carboxylic acids.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-dihydro-2H-pyran-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development due to its unique chemical properties.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-pyran-2-carbonitrile involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions. The pyran ring structure allows for interactions with biological molecules, potentially leading to biological activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the cyano group, making it less reactive in certain chemical reactions.
2,3-Dihydro-4H-pyran: Another isomer with different chemical properties.
Tetrahydropyran: Fully saturated pyran ring, used as a protecting group in organic synthesis.
Uniqueness
3,4-dihydro-2H-pyran-2-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXRLGNIHOZMRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-91-2 |
Source
|
Record name | 2H-Pyran, 2-cyano-3,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran,4-dihydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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